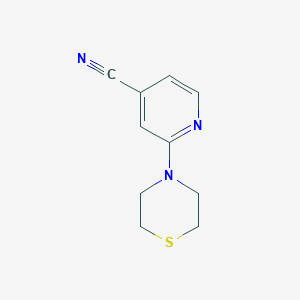

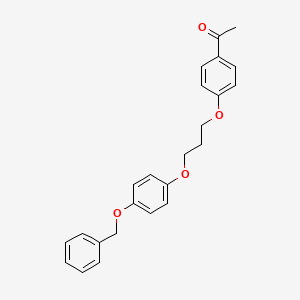

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

Overview

Description

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is an organic compound with the molecular formula C24H24O4 and a molecular weight of 376.46 g/mol . This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups connected through a propoxy chain to a phenyl ethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.

Mode of Action

The compound binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, preventing autophosphorylation and downstream signaling. This results in the inhibition of cell proliferation and induction of cell death.

Biochemical Pathways

The inhibition of EGFR kinase by the compound affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis, contributing to the compound’s potential anticancer effects.

Result of Action

The compound has shown potent in vitro antitumor activities against the human non-small lung tumor cell line A549 . This suggests that the compound’s action on EGFR kinase and its downstream pathways can result in significant molecular and cellular effects, including the inhibition of cell proliferation and induction of apoptosis.

Biochemical Analysis

Biochemical Properties

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways they regulate . The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of the compound can result in toxic or adverse effects, including cell death and tissue damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the levels of other metabolites, such as amino acids and lipids, by modulating the activity of enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound can accumulate in the cytoplasm, where it affects cellular metabolism and signaling pathways.

Preparation Methods

The synthesis of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone typically involves multiple steps:

Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

Linking the Propoxy Chain: The benzyloxy intermediate is then reacted with a propoxy chain, often using a halogenated propyl derivative in the presence of a base to form the propoxy linkage.

Chemical Reactions Analysis

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biochemistry: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

Comparison with Similar Compounds

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone can be compared with similar compounds such as:

1-(4-(3-(4-(Methoxy)phenoxy)propoxy)phenyl)ethanone: This compound has a methoxy group instead of a benzyloxy group, which affects its binding affinity and reactivity.

1-(4-(3-(4-(Ethoxy)phenoxy)propoxy)phenyl)ethanone: The ethoxy group in this compound provides different steric and electronic properties compared to the benzyloxy group.

1-(4-(3-(4-(Phenoxy)phenoxy)propoxy)phenyl)ethanone: This compound lacks the benzyloxy group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name |

1-[4-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O4/c1-19(25)21-8-10-22(11-9-21)26-16-5-17-27-23-12-14-24(15-13-23)28-18-20-6-3-2-4-7-20/h2-4,6-15H,5,16-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGXSLZJTXHEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594796 | |

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-11-4 | |

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine](/img/structure/B1288058.png)

![7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)